octahydro-2H-cyclopenta[b][1,4]oxazepine
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Overview
Description
Octahydro-2H-cyclopenta[b][1,4]oxazepine: is a versatile small molecule scaffold with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique structure, which includes a five-membered ring fused to a seven-membered ring containing an oxygen and nitrogen atom. It is used in various research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-cyclopenta[b][1,4]oxazepine typically involves the reaction of cyclopentanone with hydroxylamine to form the intermediate oxime, which is then subjected to catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-cyclopenta[b][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various substituted oxazepine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, octahydro-2H-cyclopenta[b][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is explored for its potential as a scaffold in the design of bioactive molecules. It can be modified to interact with specific biological targets, making it valuable in the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. These compounds may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of octahydro-2H-cyclopenta[b][1,4]oxazepine and its derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific modifications made to the compound .
Comparison with Similar Compounds
Cyclopentamine: A compound with a similar cyclopentane ring structure but lacking the oxazepine moiety.
Oxazepine: A compound with a similar oxazepine ring but different substituents and ring fusion.
Uniqueness: Octahydro-2H-cyclopenta[b][1,4]oxazepine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for modification make it a valuable scaffold in research and industry .
Properties
IUPAC Name |
3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUVEHYGBGSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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